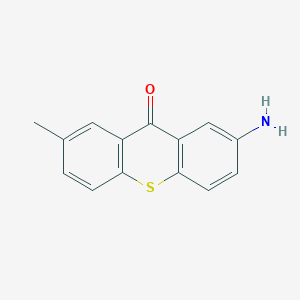

2-amino-7-methyl-9H-thioxanthen-9-one

Description

The exact mass of the compound 2-amino-7-methyl-9H-thioxanthen-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 354084. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-amino-7-methyl-9H-thioxanthen-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-7-methyl-9H-thioxanthen-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-methylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQULFWWOHEBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320035 | |

| Record name | 2-Amino-7-methyl-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78160-12-0 | |

| Record name | 78160-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-7-methyl-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-7-methyl-9H-thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thioxanthen-9-one scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activities, ranging from anticancer to antipsychotic properties. Within this class, 2-amino-7-methyl-9H-thioxanthen-9-one emerges as a compound of interest for further investigation, particularly in the realm of medicinal chemistry and drug development. Its structural features, combining an electron-donating amino group and a lipophilic methyl group on the thioxanthenone core, suggest a unique physicochemical profile that can influence its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-7-methyl-9H-thioxanthen-9-one, offering a foundational resource for researchers seeking to explore its potential.

Molecular Identity and Structural Elucidation

2-amino-7-methyl-9H-thioxanthen-9-one is a substituted thioxanthenone with the molecular formula C₁₄H₁₁NOS and a molecular weight of 241.31 g/mol .[1] Its chemical structure is characterized by a tricyclic system where a central thiopyran ring is fused to two benzene rings, with a ketone at position 9, an amino group at position 2, and a methyl group at position 7.

Table 1: Chemical Identifiers for 2-amino-7-methyl-9H-thioxanthen-9-one

| Identifier | Value |

| CAS Number | 78160-12-0[1] |

| Molecular Formula | C₁₄H₁₁NOS[1] |

| Molecular Weight | 241.31 g/mol [1] |

| IUPAC Name | 2-amino-7-methyl-9H-thioxanthen-9-one |

Synthesis and Purification

While a specific detailed protocol for the synthesis of 2-amino-7-methyl-9H-thioxanthen-9-one is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methodologies for thioxanthenone synthesis, primarily through the cyclization of a substituted thiosalicylic acid derivative.[2]

Proposed Synthetic Pathway

A logical approach involves the reaction of 2-mercaptobenzoic acid (thiosalicylic acid) with p-toluidine, followed by a cyclization step.

Figure 1: Proposed synthetic workflow for 2-amino-7-methyl-9H-thioxanthen-9-one.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative procedure adapted from general methods for thioxanthenone synthesis. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Step 1: Synthesis of 2-((4-methylphenyl)thio)benzoic acid

-

To a flask equipped with a reflux condenser and magnetic stirrer, add 2-mercaptobenzoic acid (1 equivalent), 4-chlorotoluene (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide.

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Filter the resulting precipitate, wash with water, and dry to obtain the crude 2-((4-methylphenyl)thio)benzoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to 2-amino-7-methyl-9H-thioxanthen-9-one

-

Add the purified 2-((4-methylphenyl)thio)benzoic acid (1 equivalent) to polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring.

-

Heat the mixture to 120-150 °C for 2-4 hours. The color of the mixture will typically change, indicating cyclization.

-

Pour the hot reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

The crude 2-amino-7-methyl-9H-thioxanthen-9-one can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) followed by recrystallization.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Physicochemical Properties of 2-amino-7-methyl-9H-thioxanthen-9-one

| Property | Experimental Value | Predicted Value | Method of Determination |

| Melting Point (°C) | 179-183[3] | - | Capillary Melting Point Apparatus |

| Solubility | Insoluble in water; Soluble in polar organic solvents | - | Qualitative Solubility Assay |

| pKa (of the conjugate acid) | - | ~3-4 | Spectrophotometric/Potentiometric Titration (Proposed) |

| LogP | - | ~3.5-4.0 | HPLC-based method (Proposed) / Computational (ACD/Labs, ChemDraw) |

| Polar Surface Area (PSA) | - | 68.4 Ų | Computational (PubChem) |

| Hydrogen Bond Donors | - | 1 | Computational (PubChem) |

| Hydrogen Bond Acceptors | - | 2 | Computational (PubChem) |

Melting Point

The melting point of a solid is a key indicator of its purity. An experimental melting point range of 179-183 °C has been reported for 2-amino-7-methyl-9H-thioxanthen-9-one.[3]

Solubility

The solubility of a compound in various solvents dictates its formulation possibilities and its behavior in biological systems.

Experimental Protocol: Qualitative Solubility Determination

-

Add approximately 1-2 mg of 2-amino-7-methyl-9H-thioxanthen-9-one to separate test tubes.

-

Add 1 mL of each of the following solvents to the respective test tubes: water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

-

Vortex each tube for 30 seconds.

-

Visually inspect for the dissolution of the solid.

Expected Outcome: Based on its structure, 2-amino-7-methyl-9H-thioxanthen-9-one is expected to be poorly soluble in water but soluble in polar organic solvents like DMSO and to a lesser extent in alcohols and chlorinated solvents.

Acidity/Basicity (pKa)

The amino group at the 2-position imparts basic character to the molecule. The pKa of its conjugate acid is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding.

Experimental Protocol: Spectrophotometric pKa Determination

This method is based on the principle that the UV-Vis absorption spectrum of the compound will differ between its ionized and non-ionized forms.

-

Prepare a stock solution of 2-amino-7-methyl-9H-thioxanthen-9-one in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 10).

-

Add a small aliquot of the stock solution to each buffer solution to a final constant concentration.

-

Record the UV-Vis absorption spectrum for each solution.

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

-

Plot absorbance at this wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Figure 2: Workflow for spectrophotometric pKa determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial determinant of a drug's ability to cross biological membranes.

Experimental Protocol: HPLC-based LogP Determination

This method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value.

-

Prepare a standard set of compounds with known LogP values that bracket the expected LogP of the analyte.

-

Prepare a solution of 2-amino-7-methyl-9H-thioxanthen-9-one.

-

Perform isocratic reverse-phase HPLC analysis for the standards and the test compound using a C18 column and a mobile phase of methanol/water or acetonitrile/water.

-

Record the retention time (t_R) for each compound.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time.

-

Plot log k' versus the known LogP values of the standards to generate a calibration curve.

-

Determine the log k' of 2-amino-7-methyl-9H-thioxanthen-9-one and interpolate its LogP from the calibration curve.

Structural and Spectroscopic Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-amino-7-methyl-9H-thioxanthen-9-one is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1630-1680 cm⁻¹), and C-S stretching.

UV-Visible (UV-Vis) Spectroscopy

The extended π-system of the thioxanthenone core results in strong UV-Vis absorption. The position and intensity of the absorption maxima are influenced by the substituents. The amino group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted thioxanthenone.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing.

Protocol Outline: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 2-amino-7-methyl-9H-thioxanthen-9-one suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Potential Applications and Future Directions

The structural features of 2-amino-7-methyl-9H-thioxanthen-9-one suggest several potential avenues for research and development. The thioxanthenone scaffold is known to exhibit a range of biological activities, including anticancer, and the presence of the amino and methyl groups can modulate this activity and influence the pharmacokinetic profile.[4][5] Further studies are warranted to explore the therapeutic potential of this compound and its derivatives.

References

- A Convenient Synthesis of 9H-Thioxanthen-9-ones and Their Aza-analogues. HETEROCYCLES. 2013.

- Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. ACS Omega. 2025.

- A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome. ACS Chemical Neuroscience.

- Processes for preparing thioxanthone and derivatives thereof.

-

Synthesis of the Metabolites and Degradation Products of 2-Amino-7-isopropyl-5-oxo-5H-[6] benzopyrano [2, 3-b] pyridine-3-carboxylic Acid (Amoxanox). J-Stage.

- Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules.

- Analysis of pharmaceutically important thioxanthene derivatives.

- Synthesis of substituted thioxanthones

-

Thiothixene. PubChem. Available from: [Link].

- Thioxanthone Synthesis from Thioureas through Double Aryne Insertion into a Carbon-Sulfur Double Bond. Organic Letters. 2025.

- Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed.

- The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. University of Hertfordshire Research Profiles.

- Faster, Cheaper, Smarter Thioxanthone Synthesis. ChemistryViews. 2025.

- Thioxanthone. Solubility of Things.

- Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. MDPI.

- Spectroelectrochemical study of the reduction of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide and electronic absorption spectra of their molecular ions. RSC Publishing. 2021.

- QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Molecules.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Synthesis and characterization of some n-substituted thioxanthone derivatives. Journal of Chemical and Pharmaceutical Research. 2015.

- 2-Methyl-9H-thioxanthen-9-one. ChemScene.

- Ullmann Reaction. Thermo Fisher Scientific.

- QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. PubMed. 2014.

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. US5712401A - Processes for preparing thioxanthone and derivatives thereof - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to the Synthesis of 2-amino-7-methyl-9H-thioxanthen-9-one

This guide provides a comprehensive overview of two robust synthetic routes for the preparation of 2-amino-7-methyl-9H-thioxanthen-9-one, a key intermediate in the development of various biologically active compounds and photosensitizers.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the presented synthetic strategies.

Introduction

The thioxanthen-9-one scaffold is a privileged heterocyclic motif present in a wide array of compounds exhibiting significant pharmacological activities, including antitumor, antiviral, and antipsychotic properties. The specific substitution pattern of an amino group at the 2-position and a methyl group at the 7-position of the thioxanthen-9-one core imparts unique physicochemical and biological characteristics. This guide delineates two distinct and reliable synthetic pathways for the targeted synthesis of 2-amino-7-methyl-9H-thioxanthen-9-one, providing the scientific community with practical and well-referenced methodologies.

Synthetic Strategies: An Overview

Two primary synthetic routes are presented herein for the synthesis of 2-amino-7-methyl-9H-thioxanthen-9-one.

-

Route 1: The Ullmann Condensation and Cyclization Pathway. This classic approach involves the copper-catalyzed cross-coupling of a substituted 2-chlorobenzoic acid with 4-aminothiophenol, followed by an intramolecular Friedel-Crafts cyclization to construct the thioxanthenone core. This method is favored for its convergency and the ready availability of the starting materials.

-

Route 2: The Nitro-Intermediate and Reduction Strategy. This alternative pathway entails the synthesis of a nitro-substituted thioxanthenone intermediate, which is subsequently reduced to the desired amino-substituted product. This route can be advantageous when direct amination is challenging or leads to undesirable side products.

Caption: Overview of the two synthetic routes to 2-amino-7-methyl-9H-thioxanthen-9-one.

Route 1: The Ullmann Condensation and Cyclization Pathway

This synthetic approach is a direct and efficient method for the construction of the target molecule. The key steps involve a copper-catalyzed C-S bond formation followed by an acid-mediated intramolecular cyclization.

Step 1: Synthesis of 2-((4-aminophenyl)thio)-5-methylbenzoic acid

The Ullmann condensation is a robust reaction for the formation of carbon-heteroatom bonds.[3] In this step, 2-chloro-5-methylbenzoic acid is coupled with 4-aminothiophenol in the presence of a copper catalyst and a base. The choice of a suitable ligand for the copper catalyst can significantly improve the reaction yield and rate.

Caption: Synthesis of the thioether intermediate via Ullmann condensation.

Experimental Protocol:

-

To a stirred solution of 2-chloro-5-methylbenzoic acid (1.71 g, 10 mmol) and 4-aminothiophenol (1.25 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL) is added potassium carbonate (2.76 g, 20 mmol), copper(I) iodide (0.19 g, 1 mmol), and L-proline (0.23 g, 2 mmol).

-

The reaction mixture is heated to 100 °C and stirred for 12 hours under a nitrogen atmosphere.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water (100 mL).

-

The aqueous solution is acidified to pH 4 with 2N HCl, resulting in the precipitation of the product.

-

The precipitate is filtered, washed with water, and dried under vacuum to afford 2-((4-aminophenyl)thio)-5-methylbenzoic acid as a solid.

Rationale: The use of L-proline as a ligand for the copper catalyst has been shown to improve the efficiency of Ullmann-type couplings. Potassium carbonate acts as a base to deprotonate the thiophenol and the carboxylic acid. DMSO is an excellent polar aprotic solvent for this type of reaction.

Step 2: Cyclization to 2-amino-7-methyl-9H-thioxanthen-9-one

The intramolecular Friedel-Crafts acylation of the diaryl thioether carboxylic acid is a standard method for the synthesis of the thioxanthenone ring system. Concentrated sulfuric acid serves as both the solvent and the dehydrating agent to promote the cyclization.

Caption: Intramolecular cyclization to form the thioxanthenone core.

Experimental Protocol:

-

To concentrated sulfuric acid (20 mL), cooled in an ice bath, is slowly added 2-((4-aminophenyl)thio)-5-methylbenzoic acid (2.59 g, 10 mmol) with stirring.

-

The reaction mixture is then heated to 80 °C and stirred for 4 hours.

-

After completion of the reaction, the mixture is carefully poured onto crushed ice (200 g).

-

The resulting precipitate is collected by filtration, washed with water until neutral, and then with a small amount of cold ethanol.

-

The crude product is recrystallized from ethanol to yield pure 2-amino-7-methyl-9H-thioxanthen-9-one.

Rationale: Concentrated sulfuric acid protonates the carboxylic acid, facilitating the electrophilic attack on the electron-rich aromatic ring to form the tricyclic thioxanthenone structure.

Route 2: The Nitro-Intermediate and Reduction Strategy

This alternative route introduces the amino functionality in the final step, which can be advantageous if the free amino group interferes with the initial C-S bond formation or the cyclization step.

Step 1: Synthesis of 5-methyl-2-((4-nitrophenyl)thio)benzoic acid

This step is analogous to the first step of Route 1, employing an Ullmann condensation between 2-chloro-5-methylbenzoic acid and 4-nitrothiophenol.

Caption: Synthesis of the nitro-substituted thioether intermediate.

Experimental Protocol:

-

A mixture of 2-chloro-5-methylbenzoic acid (1.71 g, 10 mmol), 4-nitrothiophenol (1.55 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) oxide (0.14 g, 1 mmol) in dimethylformamide (DMF, 20 mL) is heated at 120 °C for 8 hours under a nitrogen atmosphere.

-

The reaction mixture is cooled, poured into water (100 mL), and acidified with 2N HCl.

-

The precipitated product is filtered, washed with water, and dried to give 5-methyl-2-((4-nitrophenyl)thio)benzoic acid.

Rationale: Copper(I) oxide is an effective catalyst for this type of Ullmann condensation. DMF is a suitable high-boiling polar aprotic solvent.

Step 2: Cyclization to 2-nitro-7-methyl-9H-thioxanthen-9-one

The cyclization of the nitro-substituted thioether is achieved using a strong acid, similar to Route 1.

Caption: Cyclization to form the nitro-thioxanthenone intermediate.

Experimental Protocol:

-

A mixture of 5-methyl-2-((4-nitrophenyl)thio)benzoic acid (2.89 g, 10 mmol) and polyphosphoric acid (30 g) is heated at 100 °C for 3 hours with stirring.

-

The hot reaction mixture is poured onto ice water (200 mL).

-

The resulting solid is filtered, washed thoroughly with water, and dried to yield 2-nitro-7-methyl-9H-thioxanthen-9-one.

Rationale: Polyphosphoric acid (PPA) is an excellent dehydrating and cyclizing agent for intramolecular Friedel-Crafts acylations.

Step 3: Reduction of 2-nitro-7-methyl-9H-thioxanthen-9-one to 2-amino-7-methyl-9H-thioxanthen-9-one

The final step involves the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Caption: Reduction of the nitro group to the final amino product.

Experimental Protocol:

-

To a solution of 2-nitro-7-methyl-9H-thioxanthen-9-one (2.71 g, 10 mmol) in ethanol (50 mL) is added a solution of tin(II) chloride dihydrate (11.28 g, 50 mmol) in concentrated hydrochloric acid (20 mL).

-

The mixture is refluxed for 3 hours.

-

After cooling, the reaction mixture is poured into ice water and basified with a 10% sodium hydroxide solution to pH 8-9.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to give 2-amino-7-methyl-9H-thioxanthen-9-one.

Rationale: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds to their corresponding anilines. The reaction proceeds in an acidic medium, and the product is isolated after basification.

Characterization Data

The synthesized 2-amino-7-methyl-9H-thioxanthen-9-one can be characterized by various analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₄H₁₁NOS |

| Molecular Weight | 241.31 g/mol |

| Appearance | Yellow solid |

| Melting Point | 179-183 °C[4] |

| ¹H NMR (CDCl₃, δ) | Expected signals for aromatic protons, methyl protons, and amino protons. |

| ¹³C NMR (CDCl₃, δ) | Expected signals for aromatic carbons, methyl carbon, and carbonyl carbon. |

| Mass Spectrometry | m/z = 241 (M⁺) |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching. |

Conclusion

This technical guide has detailed two effective synthetic routes for the preparation of 2-amino-7-methyl-9H-thioxanthen-9-one. Route 1, involving a direct Ullmann condensation and cyclization, is a more convergent approach. Route 2, proceeding through a nitro-intermediate, offers an alternative when the direct use of 4-aminothiophenol is problematic. Both routes utilize well-established chemical transformations and readily available starting materials, providing researchers with reliable methods to access this important chemical entity for further investigation in drug discovery and materials science. The choice between the two routes will depend on the specific laboratory conditions, availability of reagents, and the desired scale of the synthesis.

References

-

A Convenient Synthesis of 9H-Thioxanthen-9-ones and Their Aza-analogues. HETEROCYCLES, Vol. 87, No. 12, 2013. [Link]

- Process for the preparation of 2-arylthiobenzoic acids.

- Method for producing aminothiophenols and their derivatives.

-

Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. PubMed. [Link]

- Process for the preparation of 2-arylthiobenzoic acids.

-

Rhodium (III)-Catalyzed Carboxylate-Directed Ortho-Selective Thiolation of Benzoic Acids. Angewandte Chemie International Edition. [Link]

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Current Organic Chemistry. [Link]

- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. YouTube. [Link]

-

Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and characterization of some n-ylidenearyl derivatives of 2-bromo thioxanthone. Journal of Chemical and Pharmaceutical Research. [Link]

- Method for preparing benzoic acid derivatives through novel synthetic intermediates.

-

Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]

-

Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications. [Link]

-

Synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol and Conversion into 4H-1,4-Benzothiazines and Their Sulfones. Sci-Hub. [Link]

-

Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Visible-Light Amine Thioxanthone Derivatives as Photoredox Catalysts for Photopolymerization Processes. ACS Applied Polymer Materials. [Link]

Sources

- 1. CN102321069A - Preparation method of 2-trifluoromethylthioxanthone - Google Patents [patents.google.com]

- 2. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Characterization of 2-amino-7-methyl-9H-thioxanthen-9-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel thioxanthenone derivative, 2-amino-7-methyl-9H-thioxanthen-9-one. Thioxanthenones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor and antischistosomal properties.[1] Accurate structural elucidation and purity assessment are paramount for any further investigation into the therapeutic potential of this compound. This document will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural analysis of 2-amino-7-methyl-9H-thioxanthen-9-one. While a complete experimental dataset for this specific molecule is not publicly available, this guide will utilize data from closely related analogs to illustrate the expected spectral features and provide a robust framework for its characterization.

Introduction to 2-amino-7-methyl-9H-thioxanthen-9-one

2-amino-7-methyl-9H-thioxanthen-9-one belongs to the thioxanthenone family, which are known for their photosensitizing capabilities and biological activities. The core structure consists of a dibenzo-γ-thiopyrone scaffold. The specific substitutions of an amino group at the C2 position and a methyl group at the C7 position are expected to modulate its physicochemical and biological properties.

Molecular Structure:

Key Molecular Information:

| Property | Value | Source |

| CAS Number | 78160-12-0 | [2][3] |

| Molecular Formula | C₁₄H₁₁NOS | [2][3] |

| Molecular Weight | 241.31 g/mol | [2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-amino-7-methyl-9H-thioxanthen-9-one, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons to avoid exchange with residual water.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Diagram: NMR Workflow

Sources

An In-depth Technical Guide to the Solubility Profile of 2-amino-7-methyl-9H-thioxanthen-9-one in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-amino-7-methyl-9H-thioxanthen-9-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data, this document synthesizes theoretical solubility prediction methodologies with established experimental protocols to empower researchers in their formulation and development efforts. We delve into the estimation of Hansen Solubility Parameters (HSP) through group contribution methods to construct a theoretical solubility landscape. This is complemented by detailed, field-proven experimental workflows, including the equilibrium shake-flask method and high-throughput screening techniques, to enable the systematic determination of its solubility in a diverse range of organic solvents. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and adaptable framework for your research.

Introduction: The Significance of 2-amino-7-methyl-9H-thioxanthen-9-one and its Solubility

2-amino-7-methyl-9H-thioxanthen-9-one belongs to the thioxanthenone class of compounds, which are sulfur analogues of xanthones[1]. Thioxanthenone derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities, including potential antitumor and antimicrobial properties[2]. The specific compound, 2-amino-7-methyl-9H-thioxanthen-9-one, with the chemical formula C₁₄H₁₁NOS and a molecular weight of 241.31 g/mol , presents a promising scaffold for further drug development[3].

Understanding the solubility of this compound in various organic solvents is paramount for several key stages of the drug development pipeline:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for efficient reaction kinetics, and subsequent crystallization or chromatographic purification.

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating viable dosage forms, whether for oral, parenteral, or topical administration.

-

Preclinical and In Vitro Studies: Consistent and known concentrations in solution are essential for accurate and reproducible pharmacological and toxicological assessments.

This guide will equip researchers with the necessary tools to predict and experimentally determine the solubility of 2-amino-7-methyl-9H-thioxanthen-9-one, thereby accelerating its development trajectory.

Theoretical Solubility Profile: A Predictive Approach

In the absence of direct experimental data, theoretical models provide a powerful first-pass analysis of a compound's likely solubility in a range of solvents. Among the most practical and widely used models are the Hansen Solubility Parameters (HSP).

Fundamentals of Hansen Solubility Parameters (HSP)

The core principle of HSP is "like dissolves like," quantified by assigning three parameters to both the solute and the solvent[4]:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer the coordinates of a solute and a solvent, the higher the likelihood of dissolution[4].

Estimated Hansen Solubility Parameters for 2-amino-7-methyl-9H-thioxanthen-9-one

The SMILES (Simplified Molecular Input Line Entry System) string for 2-amino-7-methyl-9H-thioxanthen-9-one is: O=C1C2=C(SC3=C1C=C(C)C=C3)C=CC(N)=C2[9].

Based on a group contribution approach, the estimated Hansen Solubility Parameters for 2-amino-7-methyl-9H-thioxanthen-9-one are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for 2-amino-7-methyl-9H-thioxanthen-9-one

| Hansen Parameter | Estimated Value (MPa⁰.⁵) |

| δD (Dispersion) | 20.5 |

| δP (Polar) | 6.8 |

| δH (Hydrogen Bonding) | 8.2 |

Disclaimer: These values are estimations derived from group contribution methods and should be used as a predictive guide. Experimental verification is recommended for critical applications.

Predicting Solvent Compatibility

With the estimated HSP of the solute, we can predict its compatibility with various organic solvents by calculating the "distance" (Ra) between the solute and solvent in Hansen space. A smaller Ra value indicates a higher affinity and greater likelihood of solubility. The RED (Relative Energy Difference) number, which normalizes this distance, provides a more direct prediction:

-

RED < 1.0: High likelihood of solubility.

-

RED = 1.0: Borderline solubility.

-

RED > 1.0: Low likelihood of solubility.

The following diagram illustrates the logical workflow for using HSP to predict solubility.

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial screening, experimental determination of solubility provides definitive data for formulation and process development. The two most common approaches are the equilibrium shake-flask method and high-throughput screening (HTS) methods.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. It involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated.

This method's trustworthiness lies in its direct measurement of the compound's concentration in a saturated solution at equilibrium. The protocol includes a self-validating step: ensuring that undissolved solid remains at the end of the experiment confirms that saturation has been achieved.

-

Preparation:

-

Accurately weigh an excess amount of 2-amino-7-methyl-9H-thioxanthen-9-one into a series of glass vials. The excess should be sufficient to be visible after the equilibration period.

-

Add a precise volume of the selected organic solvent to each vial. A range of solvents with varying polarities should be chosen (e.g., ethanol, acetone, ethyl acetate, toluene, heptane).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 2-amino-7-methyl-9H-thioxanthen-9-one in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Caption: Experimental workflow for the shake-flask solubility determination method.

High-Throughput Screening (HTS) for Kinetic Solubility

For early-stage drug discovery, where rapid screening of many compounds or solvent systems is required, HTS methods for determining kinetic solubility are often employed. These methods are faster but may not represent true thermodynamic equilibrium.

A common HTS approach involves preparing a concentrated stock solution of the compound in a universal solvent like dimethyl sulfoxide (DMSO) and then diluting it into the aqueous or organic solvent of interest. The concentration at which precipitation occurs is determined, often by nephelometry (light scattering) or turbidimetry.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-amino-7-methyl-9H-thioxanthen-9-one in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a multi-well plate (e.g., 96-well), perform serial dilutions of the stock solution with the target organic solvents.

-

Precipitation Induction and Detection: The addition of the aqueous or organic solvent will induce precipitation if the solubility limit is exceeded. The plate is then read by a nephelometer or a plate reader capable of measuring turbidity.

-

Data Analysis: The concentration at which a significant increase in light scattering or turbidity is observed is reported as the kinetic solubility.

Summary of Solvent Properties and Predicted Solubility

The choice of solvent is critical. Table 2 provides the Hansen Solubility Parameters for a selection of common organic solvents, categorized by their chemical class. By comparing these values to the estimated HSP of 2-amino-7-methyl-9H-thioxanthen-9-one, researchers can make an informed initial selection of candidate solvents for experimental testing.

Table 2: Hansen Solubility Parameters of Selected Organic Solvents

| Solvent | Chemical Class | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Alcohols | ||||

| Methanol | Alcohol | 15.1 | 12.3 | 22.3 |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 |

| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 |

| Ketones | ||||

| Acetone | Ketone | 15.5 | 10.4 | 7.0 |

| Methyl Ethyl Ketone | Ketone | 16.0 | 9.0 | 5.1 |

| Esters | ||||

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 |

| Ethers | ||||

| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 |

| Diethyl Ether | Ether | 14.5 | 2.9 | 5.1 |

| Aromatic Hydrocarbons | ||||

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 |

| Aliphatic Hydrocarbons | ||||

| n-Heptane | Aliphatic | 15.3 | 0.0 | 0.0 |

| Amides | ||||

| Dimethylformamide (DMF) | Amide | 17.4 | 13.7 | 11.3 |

| Other | ||||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 18.4 | 16.4 | 10.2 |

| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 |

Data compiled from various sources.

Based on the estimated HSP of 2-amino-7-methyl-9H-thioxanthen-9-one (δD=20.5, δP=6.8, δH=8.2), solvents with similar parameters, such as Tetrahydrofuran (THF) and Ethyl Acetate , are predicted to be good solvents. Polar aprotic solvents like Acetone and Dimethylformamide (DMF) may also exhibit good solvency. Alcohols like Ethanol will likely have moderate solubility due to their hydrogen bonding capacity. Non-polar solvents such as Toluene and n-Heptane are predicted to be poor solvents.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-amino-7-methyl-9H-thioxanthen-9-one in organic solvents. By integrating theoretical predictions using Hansen Solubility Parameters with robust experimental protocols, researchers can efficiently navigate the challenges of solvent selection and formulation development. The provided methodologies and data serve as a foundational resource to support the advancement of this promising compound in the drug discovery and development process. It is recommended that the estimated HSP values be refined with experimental data as it becomes available to build an increasingly accurate solubility model.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585.

- European Patent Office. (1987). Thioxanthone derivatives. EP0224967A1.

- Just, S., Sievert, B., Scholl, S., & Strube, J. (2018). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Chemie Ingenieur Technik, 90(9), 1279-1288.

- Jolles, P., & Jollès, J. (1984). The solubility of proteins in organic solvents. FEBS Letters, 172(1), 1-4.

- Al-Radha, N. A. A., & Kadhim, A. J. (2017). Synthesis and Characterization of New Thioxanthone Derivatives. Journal of Chemical and Pharmaceutical Research, 9(8), 1-7.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Díaz de los Ríos, M., & Faife Pérez, E. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry, 2(1), 1-14.

- Yamamoto, H. (2015). Consideration of Hansen solubility parameters. Part 1. Journal of the Adhesion Society of Japan, 51(7), 259-265.

- Al-Radha, N. A. A., & Kadhim, A. J. (2015). Synthesis and characterization of some new thioxanthone derivatives. Journal of Chemical and Pharmaceutical Research, 7(11), 48-56.

- Ferreira, R. J., et al. (2021). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules, 26(15), 4485.

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

Sources

- 1. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. scbt.com [scbt.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. kinampark.com [kinampark.com]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

- 8. hansen-solubility.com [hansen-solubility.com]

- 9. 78160-12-0|2-Amino-7-methyl-9H-thioxanthen-9-one|BLDpharm [bldpharm.com]

A Theoretical and Computational Guide to 2-amino-7-methyl-9H-thioxanthen-9-one for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Computational Lens in Modern Drug Discovery

In the intricate dance of drug discovery, understanding a molecule's structure, electronic properties, and potential interactions is paramount. While experimental techniques provide the bedrock of chemical knowledge, computational chemistry has emerged as an indispensable partner, offering a predictive lens that can accelerate research, refine hypotheses, and reduce the costs and time associated with laboratory work. This guide is dedicated to the theoretical and computational exploration of 2-amino-7-methyl-9H-thioxanthen-9-one , a member of the thioxanthenone class of compounds which have garnered significant interest in medicinal chemistry for their diverse biological activities, including antitumor and photosensitizing properties.[1]

This document serves as a comprehensive, hands-on manual for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that logically unfolds the process of computational investigation. As a senior application scientist, my goal is to not only provide a step-by-step protocol but to imbue it with the rationale and field-proven insights that underpin sound scientific inquiry. We will delve into the "why" behind the "how," ensuring that every computational step is understood within the broader context of drug design and validation.

The Thioxanthenone Scaffold: A Privileged Structure in Medicinal Chemistry

The thioxanthenone core, a sulfur-containing heterocyclic system, is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes thioxanthenone derivatives attractive candidates for the development of new therapeutic agents.[1] The introduction of an amino group at the 2-position and a methyl group at the 7-position of the 9H-thioxanthen-9-one scaffold can significantly modulate its physicochemical and pharmacological properties. Understanding these modifications at a quantum mechanical level is the central theme of this guide.

The Computational Gauntlet: A Workflow for In-Silico Characterization

Laying the Foundation: Computational Methodology

The choice of computational method is a critical decision that balances accuracy with computational cost. For organic molecules of this size, Density Functional Theory (DFT) has proven to be a robust and reliable method.

The Workhorse: Density Functional Theory (DFT)

DFT has become the cornerstone of quantum chemical calculations for many molecular systems due to its favorable balance of accuracy and computational efficiency. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.

Basis Set Selection: The Language of Electrons

The basis set is a set of mathematical functions used to describe the distribution of electrons within a molecule. The Pople-style basis set, 6-31G(d) , is a good starting point for geometry optimization and frequency calculations, offering a reasonable compromise between accuracy and computational time. For more accurate energy and property calculations, a larger basis set such as 6-311+G(d,p) is recommended. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

Protocol 1: Software and General Parameters

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Functional: B3LYP

-

Basis Set: 6-31G(d) for initial optimization and frequencies; 6-311+G(d,p) for final energies and properties.

-

Solvation Model: To simulate a more realistic biological environment, calculations can be performed in a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM). Water or an appropriate organic solvent can be chosen.

The Digital Molecule: Geometry Optimization and Vibrational Analysis

The first step in any computational study is to find the most stable three-dimensional arrangement of the atoms in the molecule – its equilibrium geometry.

Finding the Energy Minimum: Geometry Optimization

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the structure with the lowest possible energy.

Protocol 2: Geometry Optimization

-

Input: Create an initial 3D structure of 2-amino-7-methyl-9H-thioxanthen-9-one. This can be done using a molecular builder or by providing a Z-matrix or Cartesian coordinates.

-

Calculation Type: Perform a geometry optimization calculation (Opt) using the B3LYP functional and the 6-31G(d) basis set.

-

Convergence Criteria: Use the default convergence criteria of the software, which are typically sufficient for most applications.

-

Output: The output will be the optimized Cartesian coordinates of the molecule, which represent its most stable conformation in the gas phase.

A Vibrational Fingerprint: Frequency Calculations

Following a successful geometry optimization, a frequency calculation is essential for two reasons:

-

Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry needs to be further optimized.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to generate theoretical Infrared (IR) and Raman spectra.

Protocol 3: Frequency Calculation and Spectral Prediction

-

Input: The optimized geometry from the previous step.

-

Calculation Type: Perform a frequency calculation (Freq) using the same level of theory (B3LYP/6-31G(d)) as the optimization.

-

Output Analysis:

-

Confirm that there are no imaginary frequencies.

-

The output will list the vibrational frequencies (in cm⁻¹), their IR intensities, and Raman activities. This data can be used to plot the theoretical spectra.

-

Data Presentation: Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Description |

| N-H Stretch | ~3400-3500 | Asymmetric and symmetric stretching of the amino group |

| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of C-H bonds on the aromatic rings |

| C-H Stretch (Methyl) | ~2900-3000 | Asymmetric and symmetric stretching of the methyl group |

| C=O Stretch | ~1650-1700 | Stretching of the carbonyl group in the thioxanthenone core |

| C=C Stretch (Aromatic) | ~1450-1600 | Stretching of carbon-carbon bonds in the aromatic rings |

| C-N Stretch | ~1250-1350 | Stretching of the carbon-nitrogen bond |

| C-S Stretch | ~600-750 | Stretching of the carbon-sulfur bond in the heterocyclic ring |

Note: These are approximate ranges and the actual calculated values will be specific to the molecule.

Unveiling Electronic Behavior: Properties and Reactivity

With an optimized geometry, we can now explore the electronic properties of 2-amino-7-methyl-9H-thioxanthen-9-one, which are crucial for understanding its reactivity and potential interactions with biological targets.

The Edges of Reactivity: Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Protocol 4: HOMO-LUMO Analysis

-

Input: The optimized geometry.

-

Calculation Type: A single-point energy calculation using a larger basis set (e.g., B3LYP/6-311+G(d,p)) is recommended for more accurate orbital energies.

-

Output Analysis:

-

Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution.

-

The energies of the HOMO and LUMO can be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index.

-

A Map of Charge: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Protocol 5: MEP Calculation

-

Input: The optimized geometry and the wavefunction file from a single-point energy calculation.

-

Calculation Type: Generate the MEP surface using the software's visualization tools.

-

Analysis:

-

Red regions: Indicate negative electrostatic potential (electron-rich), likely sites for electrophilic attack. In 2-amino-7-methyl-9H-thioxanthen-9-one, this is expected around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group.

-

Blue regions: Indicate positive electrostatic potential (electron-poor), likely sites for nucleophilic attack. This is expected around the hydrogen atoms of the amino group.

-

Simulating the Spectrometer: Predicting Spectroscopic Data

A key aspect of validating computational results is to compare them with experimental spectroscopic data. Here, we outline the protocols for predicting NMR and UV-Vis spectra.

A Window into the Nucleus: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. We can computationally predict both ¹H and ¹³C NMR chemical shifts.

Protocol 6: NMR Chemical Shift Calculation

-

Input: The optimized geometry.

-

Calculation Type: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation using the B3LYP functional and a suitable basis set (e.g., 6-311+G(d,p)).

-

Referencing: The calculated absolute shielding values must be converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). This is done by calculating the absolute shielding of TMS at the same level of theory and using the following equation: δ_sample = σ_TMS - σ_sample

-

Comparison: The predicted chemical shifts can then be compared to experimental data. While specific data for our target molecule is lacking, a ¹H NMR spectrum for the closely related 2-methylamino-thioxanthen-9-one is available and can be used for a qualitative comparison of the aromatic region.[2]

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | ~6.5 - 8.5 | ~110 - 150 |

| Methyl Protons | ~2.3 - 2.6 | ~20 - 25 |

| Amino Protons | ~4.0 - 6.0 | - |

| Carbonyl Carbon | - | ~180 - 190 |

Note: These are approximate ranges and the actual calculated values will be specific to the molecule and the level of theory used.

The Dance of Electrons: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra.

Protocol 7: UV-Vis Spectrum Prediction

-

Input: The optimized geometry.

-

Calculation Type: Perform a TD-DFT calculation using the B3LYP functional and a basis set like 6-311+G(d,p).

-

Solvent Effects: Since UV-Vis spectra are typically recorded in solution, it is crucial to include a solvent model (e.g., PCM) in the calculation.

-

Output Analysis: The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption). This data can be used to plot the theoretical UV-Vis spectrum. This can then be compared to experimental data for similar thioxanthenone derivatives.[3]

From Theory to Therapy: Applications in Drug Discovery

The true power of these theoretical calculations lies in their application to drug discovery. By understanding the intrinsic properties of 2-amino-7-methyl-9H-thioxanthen-9-one, we can make informed predictions about its potential as a drug candidate.

Finding the Fit: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This can help identify potential biological targets for our molecule and understand the key interactions that stabilize the ligand-protein complex.

Protocol 8: Molecular Docking Workflow

-

Target Selection: Identify a potential protein target for thioxanthenone derivatives. Kinases are a common target class for such scaffolds.

-

Ligand and Protein Preparation: Prepare the 3D structure of 2-amino-7-methyl-9H-thioxanthen-9-one (from our geometry optimization) and the crystal structure of the target protein (obtained from the Protein Data Bank). This involves adding hydrogen atoms, assigning charges, and defining the binding site.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the active site of the protein.

-

Analysis of Results: Analyze the predicted binding poses and scoring functions to identify the most likely binding mode. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Predicting Potency: Quantitative Structure-Activity Relationship (QSAR)

QSAR is a method that attempts to correlate the chemical structure of a series of compounds with their biological activity. The quantum chemical descriptors calculated in this guide (e.g., HOMO/LUMO energies, dipole moment, etc.) can be used as input for building a QSAR model. This can help in predicting the activity of new, unsynthesized derivatives of 2-amino-7-methyl-9H-thioxanthen-9-one.

Conclusion: The Synergy of Bits and Beakers

This guide has provided a comprehensive roadmap for the theoretical and computational investigation of 2-amino-7-methyl-9H-thioxanthen-9-one. By following these protocols, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this molecule, and leverage this knowledge for rational drug design. While the lack of direct experimental data for our target molecule underscores the importance of the synergy between computational and experimental chemistry, the methods outlined here provide a robust framework for prediction and, ultimately, for validation. The journey from a molecule on a screen to a life-saving drug is long and arduous, but with the power of computational chemistry, we can navigate this path with greater speed, precision, and insight.

References

-

Shundrin, L. A., et al. (2021). Spectroelectrochemical study of the reduction of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide and electronic absorption spectra of their molecular ions. RSC Advances, 11(58), 36649-36657. [Link]

-

Al-Radha, N. A. A., & Kadhim, A. J. (2015). Synthesis and characterization of some n-substituted-2-amino thioxanthone derivatives. Journal of Chemical and Pharmaceutical Research, 7(11), 48-56. [Link]

-

Oshiro, Y., et al. (2013). A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogues. HETEROCYCLES, 87(12), 2577-2582. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 2-Methylamino-thioxanthen-9-one (13) in CDCl₃. [Link]

Sources

The Versatile Core: A Technical Guide to the Expanding Applications of Substituted Thioxanthen-9-ones

For Researchers, Scientists, and Drug Development Professionals

The thioxanthen-9-one scaffold, a sulfur-containing heterocyclic analog of xanthone, has emerged from the shadows of its oxygenated counterpart to become a privileged structure in its own right.[1][2] Its unique photophysical and biological properties, which can be finely tuned through substitution, have unlocked a diverse and expanding range of applications. This guide provides an in-depth exploration of the potential of substituted thioxanthen-9-ones, offering insights into their mechanisms of action, practical experimental protocols, and a forward-looking perspective on their future in photochemistry, medicinal chemistry, and materials science.

The Photochemical Powerhouse: Thioxanthen-9-ones in Light-Induced Processes

The inherent photoactivity of the thioxanthen-9-one core makes it a powerful tool in photochemistry, particularly in the realm of photopolymerization. These compounds serve as highly efficient photoinitiators and photosensitizers, driving the formation of polymers upon exposure to light.

Mechanism of Photoinitiation: An Electron Transfer Cascade

Substituted thioxanthen-9-ones typically initiate polymerization through a Type II photoinitiation mechanism. Upon absorption of light, the thioxanthen-9-one molecule is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a longer-lived triplet state. This excited triplet state can then interact with a co-initiator, usually a tertiary amine, via an electron transfer process to generate reactive free radicals that initiate polymerization.

The efficiency of this process is highly dependent on the nature and position of substituents on the thioxanthen-9-one ring. Electron-donating groups can enhance the light absorption properties and facilitate electron transfer, leading to more efficient polymerization.[3]

Application in 3D Printing and Photocurable Resins

The ability of substituted thioxanthen-9-ones to initiate polymerization under visible light makes them ideal candidates for 3D printing and the curing of photocurable resins.[2] For instance, 2,4-diethylthioxanthen-9-one (DETX) and its derivatives have been successfully employed as photosensitizers in bimolecular and three-component photoinitiating systems for both free-radical and cationic photopolymerization.[2][4]

| Derivative | Co-initiator | Monomer | Light Source | Final Conversion (%) | Reference |

| 7-carbazol-9-yl-2,4-diethyl-thioxanthen-9-one | None | TMPTA | LED@405 nm | ~50 | [2] |

| 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one | None | TMPTA | LED@405 nm | <50 | [2] |

Table 1: Performance of selected 2,4-diethylthioxanthen-9-one derivatives as one-component photoinitiators for the polymerization of trimethylolpropane triacrylate (TMPTA).

Experimental Protocol: Evaluation of Photoinitiating Efficiency

This protocol outlines a general procedure for evaluating the photoinitiating efficiency of a substituted thioxanthen-9-one derivative in the polymerization of an acrylate monomer.

Materials:

-

Substituted thioxanthen-9-one derivative

-

Co-initiator (e.g., ethyl 4-(dimethylamino)benzoate)

-

Acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA)

-

Solvent (if necessary)

-

FTIR spectrometer with a horizontal transmission accessory

-

UV-LED light source (e.g., 405 nm)

Procedure:

-

Prepare a photopolymerizable formulation by mixing the thioxanthen-9-one derivative (e.g., 0.1-1 wt%), co-initiator (e.g., 1-2 wt%), and acrylate monomer.

-

Place a small drop of the formulation between two polypropylene films to create a thin film of uniform thickness.

-

Place the sample in the FTIR spectrometer.

-

Record an initial FTIR spectrum in the dark.

-

Expose the sample to the UV-LED light source at a fixed intensity.

-

Record FTIR spectra at regular time intervals during irradiation.

-

Monitor the decrease in the intensity of the acrylate double bond absorption peak (typically around 1635 cm⁻¹) to determine the degree of monomer conversion over time.

The Therapeutic Promise: Thioxanthen-9-ones in Medicinal Chemistry

The thioxanthen-9-one scaffold is a recurring motif in a variety of biologically active compounds, demonstrating significant potential in the development of new therapeutic agents.[1][2] Their planar structure allows for intercalation with DNA, and their ability to be functionalized provides a means to modulate their pharmacological properties.

Anticancer Activity: A Multi-pronged Attack

Substituted thioxanthen-9-ones have demonstrated promising anticancer activity against a range of cancer cell lines.[1][5][6] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and the modulation of cellular recycling pathways (autophagy).[7][8]

Some derivatives have been shown to induce apoptosis by triggering mitochondrial dysfunction and promoting the release of pro-apoptotic factors. The interplay between autophagy and apoptosis is complex; in some contexts, autophagy can act as a survival mechanism for cancer cells, while in others, its overactivation can lead to cell death. The effect of a particular thioxanthen-9-one derivative on these pathways is highly dependent on its substitution pattern and the specific cancer cell type.

| Compound | Cancer Cell Line | GI₅₀ (µM) | Reference |

| Tetracyclic Thioxanthene 11 | A375-C5 (Melanoma) | 5-7 | [1] |

| Tetracyclic Thioxanthene 11 | MCF-7 (Breast) | 5-7 | [1] |

| Tetracyclic Thioxanthene 11 | NCI-H460 (Lung) | 5-7 | [1] |

| Doxorubicin (Control) | A375-C5 (Melanoma) | <1 | [1] |

Table 2: Growth inhibitory (GI₅₀) concentrations of a tetracyclic thioxanthene derivative compared to the standard chemotherapeutic drug doxorubicin.

Photodynamic Therapy: Harnessing Light to Kill Cancer

Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce tumor cell death.[9][10][11][12] The excellent photophysical properties of thioxanthen-9-ones, including their ability to be excited to a triplet state, make them promising candidates for use as photosensitizers in PDT.

Upon light activation, the triplet state of the thioxanthen-9-one can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then damage cellular components, leading to apoptosis and necrosis of cancer cells. The development of thioxanthen-9-one derivatives that absorb light in the near-infrared (NIR) region is of particular interest, as this would allow for deeper tissue penetration of the activating light.[13]

Experimental Protocol: Synthesis of a 3-Substituted Thioxanthen-9-one-10,10-dioxide

This protocol describes a general method for the synthesis of 3-substituted thioxanthen-9-one-10,10-dioxides via nucleophilic aromatic substitution.[14]

Materials:

-

3-Chloro-thioxanthen-9-one-10,10-dioxide

-

Amine (e.g., piperidine, morpholine)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor

-

Dichloromethane

-

Citric acid solution (1 M)

Procedure:

-

To a microwave vial, add 3-chloro-thioxanthen-9-one-10,10-dioxide (1 equivalent), the desired amine (1.2 equivalents), and potassium carbonate (1.2 equivalents).

-

Add DMF as the solvent.

-

Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 150 °C for 30 minutes).

-

After cooling, dilute the reaction mixture with dichloromethane and wash with a 1 M citric acid solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted thioxanthen-9-one-10,10-dioxide.

The Material World: Thioxanthen-9-ones in Organic Electronics

The rigid, planar structure and tunable electronic properties of substituted thioxanthen-9-ones make them attractive building blocks for organic electronic materials, particularly for use in Organic Light-Emitting Diodes (OLEDs).

Emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs

Thioxanthen-9-one derivatives have been successfully incorporated as electron-accepting units in molecules that exhibit thermally activated delayed fluorescence (TADF). In TADF materials, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is very small, allowing for efficient reverse intersystem crossing from the non-emissive triplet state to the emissive singlet state. This process allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs.

| Compound | Donor Unit | Acceptor Unit | Application | Reference |

| Bipolar Thioxanthone Derivative | Carbazole | Thioxanthone | Bipolar host material | [15] |

Table 3: Example of a thioxanthen-9-one derivative for OLED applications.

Future Perspectives and Conclusion

The field of substituted thioxanthen-9-ones is ripe with opportunities for further exploration. In medicinal chemistry, the development of derivatives with enhanced selectivity for cancer cells and a deeper understanding of their complex mechanisms of action will be crucial for their translation into clinical applications. The design of thioxanthen-9-one-based photosensitizers that absorb in the NIR region holds immense promise for improving the efficacy of photodynamic therapy for deep-seated tumors.

In materials science, the rational design of novel thioxanthen-9-one derivatives with tailored photophysical and electronic properties will continue to drive advancements in organic electronics, including the development of more efficient and stable OLEDs.

References

- Paiva A.M., Pinto M.M., Sousa E. A century of thioxanthones: Through synthesis and biological applications. Curr. Med. Chem. 2013;20:2438–2457.

- Lory, P. M. J.; Estrella-Jimenez, M. E.; Shashack, M. J.; Lokesh, G. L.; Natarajan, A.; Gilbertson, S. R. Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. Bioorg. Med. Chem. Lett.2007, 17 (21), 5940–5943.

- Hermawan, A.; et al. An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Molecules2022, 27(1), 123.

- Kobayashi, K.; Komatsu, T.; Nakagawa, K.; Hara, E.; Yuba, S. A Convenient Synthesis of 9H-Thioxanthen-9-ones and Their Aza-analogues. Heterocycles2013, 87 (12), 2577.

- Ortyl, J.; et al. Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. Polymers2021, 13(23), 4153.

- Podsiadły, R.; et al. Visible-Light Amine Thioxanthone Derivatives as Photoredox Catalysts for Photopolymerization Processes. ACS Appl. Polym.

- Ferreira, R. J.; et al. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega2023, 8(40), 37237–37248.

- Al-Radha, N. A. A.; Kadhim, A. J. Synthesis and characterization of some new thioxanthone derivatives. J. Chem. Pharm. Res.2015, 7(11), 48-56.

- Al-Radha, N. A. A.; Kadhim, A. J. Synthesis and characterization of some new thioxanthone derivatives. Journal of Chemical and Pharmaceutical Research2015, 7(11), 48-56.

- Al-Radha, N. A. A.; Kadhim, A. J.

- Latos-Grażyński, L.; et al. New potent sensitizers for photodynamic therapy: 21-oxaporphyrin, 21-thiaporphyrin and 21,23-dithiaporphyrin induce extensive tumor necrosis. J. Porphyr. Phthalocyanines1998, 2, 375-384.

- Grazulevicius, J. V.; et al.

-

Cytotoxicity of the thioxanthone derivatives 9–17 (0–20 μM), in Caco-2... - ResearchGate. [Link].

-

Exploring Thioxanthone Derivatives as Singlet Oxygen Photosensitizers for Photodynamic Therapy at the Near-IR Region | Request PDF - ResearchGate. [Link].

- Wiehe, A.; et al. Theranostics with photodynamic therapy for personalized medicine: to see and to treat. Photochem. Photobiol. Sci.2019, 18(10), 2345-2370.

- Yuan, Z.; et al. Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy. J. Biophotonics2016, 9(11-12), 1169-1186.

- Ogilby, P. R. Singlet Oxygen in Photodynamic Therapy. Chem. Rev.2010, 110(12), 6909-6939.

- Betz, J. F.; et al. Interstitial Photodynamic Therapy—A Focused Review. Cancers2021, 13(21), 5496.

- Abrahamse, H.; Hamblin, M. R. A comprehensive review on singlet oxygen generation in nanomaterials and conjugated polymers for photodynamic therapy in the treatment of cancer. Nanoscale2022, 14(1), 7-31.

- Blanz, E. J., Jr; French, F. A. A systematic investigation of thioxanthen-9-ones and analogs as potential antitumor agents. J. Med. Chem.1963, 6, 185–191.

- Alnoman, R. B.; et al. In Silico Drug Repurposing of 9H-Thioxanthene Based FDA-Approved Drugs as Potent Chemotherapeutics Targeting VEGFR-2 and COX-2. Molecules2022, 27(19), 6688.

- Cieplik, F.; et al. Photodynamic therapy applications – a review. Postepy Hig. Med. Dosw.2018, 72, 547-559.

-

2,4-diethyl-thioxanthen-9-one derivatives studied in this work. - ResearchGate. [Link].

- Abrahamse, H.; Hamblin, M. R. New photosensitizers for photodynamic therapy. Biochem. J.2016, 473(4), 347–364.

- Kma, L.; et al. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells. Int. J. Mol. Sci.2020, 21(3), 903.

-

Faster, Cheaper, Smarter Thioxanthone Synthesis - ChemistryViews. [Link].